

1-Iodonaphthalene CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodonaphthalene**

Cat. No.: **B165133**

[Get Quote](#)

In-Depth Technical Guide to 1-Iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Iodonaphthalene**, a key organoiodine compound utilized in a variety of chemical syntheses. This document outlines its fundamental chemical properties, detailed experimental protocols for its application, and its role in specific reaction mechanisms.

Core Chemical Properties

1-Iodonaphthalene is an aromatic halide and a derivative of naphthalene. It is a critical building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

Property	Value	References
CAS Number	90-14-2	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₇ I	[1] [3]
Molecular Weight	254.07 g/mol	[1] [2] [4]
Appearance	Clear yellow to brown liquid	[1]
Boiling Point	302-305 °C	[1]
Melting Point	4 °C	[1]
Density	1.74 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.701	[1]
Solubility	Slightly soluble in water	[1]

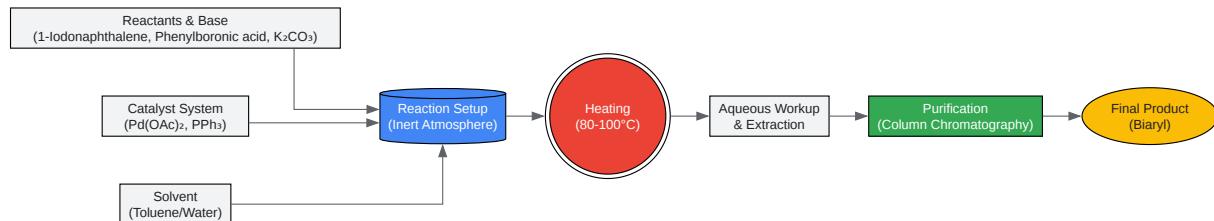
Experimental Protocols

Suzuki Coupling Reaction of 1-Iodonaphthalene with Phenylboronic Acid

This protocol details a typical palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.

Materials:

- **1-Iodonaphthalene**
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene


- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine **1-Iodonaphthalene** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.
- Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (typically in a 4:1 ratio) as the solvent.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Reaction Visualization

The logical workflow for the Suzuki coupling reaction described above can be visualized as a straightforward sequence of steps, from preparation to the final purified product.

[Click to download full resolution via product page](#)

Caption: Suzuki Coupling Experimental Workflow.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development. The provided data and protocols are intended to facilitate the effective use of **1-Iodonaphthalene** in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iodonaphthalene | lookchem [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Naphthalene, 1-iodo- [webbook.nist.gov]
- 4. 1-IODONAPHTHALENE – CHEM-IS-TRY Inc [chem-is-try.com]
- To cite this document: BenchChem. [1-Iodonaphthalene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165133#1-iodonaphthalene-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b165133#1-iodonaphthalene-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com